molecular formula C50H59N9O7 B1447991 Bz-Arg-Gly-Phe-Phe-Leu-4MbNA CAS No. 99112-24-0

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

Cat. No.: B1447991
CAS No.: 99112-24-0
M. Wt: 898.1 g/mol
InChI Key: YDTGMILTYFXNDF-IWWWZYECSA-N
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Description

This compound is a derivative of the natural substrate, chromogenic substrate S-2251, and consists of six amino acid residues: Benzoyl-Arginine, Glycine, Phenylalanine, Leucine, and 4-Methylcoumaryl-7-Amide.

Mechanism of Action

Target of Action

The primary target of the compound Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is the enzyme cathepsin D . Cathepsin D is a type of protease, an enzyme that breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in protein degradation and turnover, which is essential for maintaining cellular homeostasis.

Mode of Action

This compound interacts with cathepsin D by serving as a substrate for this enzyme . As a substrate, this compound binds to the active site of cathepsin D, where it undergoes enzymatic cleavage. This interaction results in the breakdown of the compound, which allows cathepsin D to carry out its function in protein degradation.

Biochemical Pathways

The action of this compound affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various biomolecules within the cell. By serving as a substrate for cathepsin D, this compound contributes to the overall process of protein degradation within the lysosomes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation via the lysosomal pathway . By acting as a substrate for cathepsin D, this compound aids in the breakdown of proteins, contributing to cellular processes such as protein turnover and the removal of damaged or unnecessary proteins.

Biochemical Analysis

Biochemical Properties

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes like cathepsin D, chymotrypsin, and trypsin. The nature of these interactions involves the cleavage of the peptide bond within the substrate, leading to the release of the fluorescent 4MbNA moiety. This fluorescence can be measured to determine the enzymatic activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes. For example, the cleavage of this compound by cathepsin D can impact lysosomal function and protein degradation pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteases such as cathepsin D, chymotrypsin, and trypsin. Upon binding, the enzyme cleaves the peptide bond, releasing the fluorescent 4MbNA moiety. This cleavage event can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C. Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that this compound maintains its activity over several months when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity measurement without causing adverse effects. At high doses, it may exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, indicating that there is an optimal concentration range for its use in enzymatic assays .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and lysosomal function. It interacts with enzymes such as cathepsin D, which plays a role in the breakdown of proteins within lysosomes. The cleavage of this compound by these enzymes can affect metabolic flux and the levels of various metabolites involved in protein turnover .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where proteases are active. The compound’s distribution can influence its accessibility to target enzymes and its overall efficacy in enzymatic assays .

Subcellular Localization

This compound is primarily localized within lysosomes, where it serves as a substrate for lysosomal proteases such as cathepsin D. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to lysosomes. This localization is crucial for its role in studying lysosomal function and protein degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of Benzoyl-Arginine, followed by the sequential coupling of Glycine, Phenylalanine, and Leucine. The final step involves the attachment of 4-Methylcoumaryl-7-Amide to the peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently handle the stepwise addition of amino acids. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield the reduced form of the peptide.

Scientific Research Applications

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is extensively used in scientific research due to its versatility as a peptide substrate. Some of its applications include:

    Chemistry: Used as a model substrate to study enzyme kinetics and peptide bond formation.

    Biology: Employed in the study of protease activity, particularly in the identification and characterization of proteases.

    Medicine: Utilized in drug discovery and development, especially in screening for protease inhibitors.

    Industry: Applied in the production of diagnostic kits and assays for detecting protease activity

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bz-Arg-Gly-Phe-Phe-Leu-4MbNA include:

    Bz-Arg-Gly-Phe-Phe-Leu-4MβNA: Another peptide substrate with a similar structure and function.

    Chromogenic substrate S-2251: The natural substrate from which this compound is derived

Uniqueness

This compound is unique due to its synthetic origin and the presence of the 4-Methylcoumaryl-7-Amide moiety, which provides a fluorescent signal upon cleavage. This feature makes it particularly useful in fluorescence-based assays for detecting protease activity.

Properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGMILTYFXNDF-IWWWZYECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H59N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99112-24-0
Record name 99112-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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